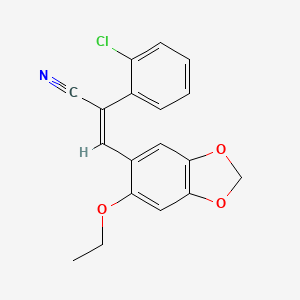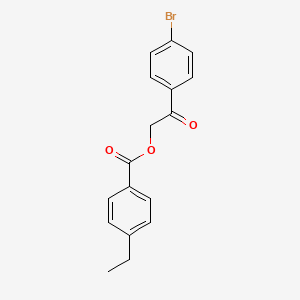![molecular formula C15H20N2OS B5720868 N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are involved in the pathogenesis of various inflammatory diseases. MCC-950 has been shown to be effective in inhibiting the NLRP3 inflammasome in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases.
作用机制
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits this process by binding to the NLRP3 inflammasome and preventing the recruitment of caspase-1.
Biochemical and Physiological Effects:
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and the activation of the nuclear factor kappa B (NF-κB) pathway. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the innate immune response. However, one limitation of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Finally, the clinical development of N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide as a therapeutic agent for inflammatory diseases is an area of ongoing research.
合成方法
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide was first synthesized by researchers at the University of Manchester in the United Kingdom. The synthesis method involves several steps, including the reaction of 3-methylbenzenamine with carbon disulfide to form 3-methylphenyl isothiocyanate, which is then reacted with cyclohexanecarboxylic acid to form N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and type 2 diabetes. In these studies, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, leading to a decrease in disease severity. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to have a synergistic effect when combined with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).
属性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGFLJGIHOCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)